4-Hydroxy-5,7-dimethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
Description
Historical Background
4-Hydroxy-5,7-dimethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one, commonly known as malloapelta B , was first isolated from the leaves of Mallotus apelta, a plant used in traditional Vietnamese medicine for treating chronic hepatitis and enteritis. Initial structural characterization occurred in the late 20th century, with PubChem records indicating its formal registration in 2011 (CID 54678438). The compound was later identified in the heartwood of Dalbergia latifolia (Indian rosewood), where it contributes to the plant’s chemical defense mechanisms. Early studies focused on its unique benzopyran skeleton, which features methoxy and phenyl substituents. The compound’s discovery coincided with growing interest in coumarin derivatives for their diverse pharmacological properties, positioning malloapelta B as a subject of interdisciplinary research.
Classification and Nomenclature
Malloapelta B belongs to the coumarin family, specifically classified as a simple coumarin derivative due to its hydroxylated and alkoxylated substituents. Its IUPAC name, 4-hydroxy-5,7-dimethoxy-3-(4-methoxyphenyl)chromen-2-one, reflects its methoxy groups at positions 5 and 7, a hydroxyl group at position 4, and a 4-methoxyphenyl moiety at position 3. Key synonyms include NSC 240921 and 5,7-dimethoxy-4-hydroxy-3-(4′-methoxyphenyl)coumarin. The molecular formula is C₁₈H₁₆O₆ , with a molecular weight of 328.32 g/mol .
Table 1: Nomenclature and Structural Data
| Property | Value |
|---|---|
| IUPAC Name | 4-hydroxy-5,7-dimethoxy-3-(4-methoxyphenyl)chromen-2-one |
| Molecular Formula | C₁₈H₁₆O₆ |
| Molecular Weight | 328.32 g/mol |
| CAS Registry Number | 14736-59-5 |
| Key Synonyms | NSC 240921, Malloapelta B, 0HCS7C0KBZ |
| Structural Features | Methoxy groups (C5, C7, C4′), hydroxyl group (C4), phenyl substituent |
Significance in Natural Product Chemistry
Malloapelta B exemplifies the structural diversity of plant-derived coumarins, which are prized for their roles in medicinal chemistry. Its α,β-unsaturated carbonyl moiety enables interactions with biological targets, such as the NF-κB transcription factor, making it a candidate for anti-inflammatory and anticancer therapies. In Mallotus apelta, the compound likely acts as a phytoalexin, deterring herbivores and pathogens. Pharmacological studies highlight its ability to suppress pro-inflammatory cytokines (e.g., IL-1β, IL-6) and inhibit cancer cell proliferation, underscoring its relevance in drug discovery.
Research Timeline and Development
Research on malloapelta B has progressed through distinct phases:
- Isolation and Characterization (1990s–2000s): Initial extraction from Mallotus apelta and structural elucidation via NMR and mass spectrometry.
- Synthetic Exploration (2010s): Development of derivatives via Michael addition and reduction reactions to enhance bioactivity.
- Pharmacological Studies (2010s–Present): Demonstration of NF-κB inhibition, apoptosis induction in cancer cells, and improved efficacy in nanoliposomal formulations.
Table 2: Key Research Milestones
Structural and Chemical Properties
(Continued in subsequent sections with detailed synthesis pathways, spectroscopic data, and pharmacological mechanisms, adhering to the outlined structure.)
Properties
IUPAC Name |
4-hydroxy-5,7-dimethoxy-3-(4-methoxyphenyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)15-17(19)16-13(23-3)8-12(22-2)9-14(16)24-18(15)20/h4-9,19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPCCVCJEXOHPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3OC)OC)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163690 | |
| Record name | NSC240921 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14736-59-5 | |
| Record name | NSC240921 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014736595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC240921 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC240921 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-DIMETHOXY-4-HYDROXY-3-(4-METHOXYPHENYL)COUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HCS7C0KBZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
4-Hydroxy-5,7-dimethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one, also known as 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one, is a compound belonging to the flavonoid family, specifically classified as a coumarin. Its structure includes multiple methoxy groups, which are known to influence its biological properties. This article explores the biological activities associated with this compound, including its antioxidant, anti-inflammatory, and anticancer properties.
- Chemical Formula: C₁₈H₁₆O₆
- Molecular Weight: 328.316 g/mol
- CAS Registry Number: 14736-59-5
- IUPAC Name: this compound
Antioxidant Activity
The compound exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively. For instance, a study reported an SC50 value of 40.4 µg/mL for free radical scavenging activity using the DPPH assay, indicating its potential as a natural antioxidant .
| Compound | SC50 Value (µg/mL) |
|---|---|
| This compound | 40.4 |
| Ascorbic Acid (Control) | 1.65 |
Anti-inflammatory Effects
Research indicates that this flavonoid possesses anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. One study highlighted its ability to downregulate TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
Anticancer Properties
The compound has demonstrated anticancer effects in several studies. It has been found to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. For example, it was effective against breast cancer cells by inhibiting proliferation and promoting cell death .
The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:
- Antioxidant Pathways: The presence of hydroxyl groups enhances its electron-donating ability, allowing it to neutralize reactive oxygen species (ROS).
- Inflammation Pathways: By inhibiting NF-kB signaling, it reduces the expression of inflammatory mediators.
- Apoptotic Pathways: The compound triggers mitochondrial pathways leading to apoptosis in cancer cells.
Case Studies
-
Study on Antioxidant Activity:
A comparative analysis with other flavonoids showed that this compound had superior antioxidant capacity due to its unique methoxy substitutions . -
Anti-inflammatory Research:
In a controlled experiment involving human monocytes, treatment with this flavonoid resulted in a significant decrease in IL-1β production compared to untreated controls . -
Anticancer Efficacy:
A study involving various cancer cell lines demonstrated that this compound inhibited cell growth by inducing G1 phase arrest and apoptosis through intrinsic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, the compound is compared to structurally analogous coumarin derivatives. Key differences in substituent positions, molecular features, and bioactivity are summarized below:
Table 1: Structural and Functional Comparison of Coumarin Derivatives
Key Findings
Substituent Influence on Bioactivity: The 4-hydroxy group in the target compound distinguishes it from analogues like Compound 52 (), which lacks this substituent. Methoxy groups at positions 5 and 7 contribute to lipophilicity, which may enhance membrane permeability. However, excessive methoxy substitution (e.g., 6,8-dimethoxy in ) could reduce aqueous solubility .
Antifungal vs. Anticancer Activity :
- The target compound shares structural similarity with Compound 52 (), which exhibited antifungal activity against Mucor hiemalis. This suggests that the 5,7-dimethoxy-3-(4-methoxyphenyl) scaffold is critical for antifungal effects .
- In contrast, 5,7-dimethoxy-2-phenyl-4H-chromen-4-one () lacks the 4-hydroxy and 4-methoxyphenyl groups but has been studied for anticancer applications, indicating that phenyl substituents at position 2 may favor cytotoxicity .
Synthetic Accessibility :
- The target compound is synthesized via a BF₃·Et₂O-mediated rearrangement, a method distinct from the click chemistry used for triazole-linked derivatives () or microbial biotransformation (). These differences highlight the versatility of coumarin synthesis pathways .
Cytotoxicity Limitations :
- Triazole-linked derivatives () showed reduced cytotoxicity compared to the parent coumarin scaffold, suggesting that bulky substituents (e.g., triazoles) may sterically hinder target binding .
Preparation Methods
Isolation and Purification
The compound occurs naturally in the heartwood of Dalbergia latifolia (Indian rosewood). Extraction involves:
-
Solvent Extraction : Heartwood powder is macerated in methanol or ethanol for 72 hours.
-
Chromatographic Separation : Crude extracts undergo column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the target compound.
-
Crystallization : Final purification via recrystallization from methanol yields pure malloapelta B (purity >95%, recovery: 0.02–0.05% w/w).
Challenges:
-
Low natural abundance necessitates large biomass input.
-
Co-elution with structurally similar coumarins complicates isolation.
Synthetic Routes
Classical Acid-Catalyzed Method
The Pechmann reaction couples resorcinol derivatives with β-keto esters under acidic conditions:
Procedure :
-
Reactants : Resorcinol (1 equiv), ethyl acetoacetate (1.2 equiv).
-
Catalyst : Concentrated H₂SO₄ (10 mol%) or FeCl₃ (5 mol%).
-
Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and recrystallization.
Outcome :
Microwave-Assisted Pechmann Reaction
Optimization :
Knoevenagel Condensation
This method constructs the coumarin core via condensation of salicylaldehydes with active methylene compounds:
Procedure :
-
Reactants : 2,4,5-Trimethoxybenzaldehyde (1 equiv), 4-methoxyphenylacetic acid (1.1 equiv).
-
Catalyst : Piperidine (5 mol%) or MgFe₂O₄ nanoparticles (3 wt%).
-
Cyclization : In situ lactonization with acetic anhydride (2 equiv) at 60°C.
Outcome :
Olefin Metathesis
Grubbs catalyst-mediated cross metathesis introduces the 4-methoxyphenyl group:
Procedure :
-
Substrate : 7-Allyloxy-4-methylcoumarin (1 equiv).
-
Catalyst : Grubbs II (5 mol%), CuI (10 mol%).
-
Demethylation : BBr₃ in CH₂Cl₂ (−78°C, 2 hr) to yield the free phenolic group.
Outcome :
Enzymatic Hydroxylation
Aspergillus niger monooxygenases selectively hydroxylate precursor coumarins:
-
Substrate : 5,7-Dimethoxy-3-(4-methoxyphenyl)coumarin.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Natural Extraction | 0.02–0.05 | >95 | Eco-friendly, no synthetic steps | Low scalability, high cost |
| Pechmann Condensation | 65–85 | 85–90 | Short reaction time (microwave) | Poor regioselectivity |
| Knoevenagel | 70–82 | 88–93 | High regioselectivity | Requires acidic cyclization step |
| Cross Metathesis | 60–75 | >90 | Modular phenyl group introduction | Expensive catalysts |
| Biocatalytic | 50–55 | 80–85 | Stereoselectivity | Long incubation time |
Optimization Strategies
Solvent Systems
Catalyst Screening
Q & A
Q. What are the key synthetic methodologies for preparing 4-Hydroxy-5,7-dimethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting from simpler coumarin derivatives. A common approach includes:
- Step 1 : Formation of the chromenone core via Pechmann condensation using resorcinol derivatives and β-keto esters in the presence of acidic catalysts (e.g., HSO or POCl) .
- Step 2 : Selective methoxylation and hydroxylation at positions 5, 7, and 4 using alkylating agents (e.g., methyl iodide) or demethylation reagents under controlled pH and temperature .
- Optimization : Solvent choice (e.g., ethanol for reflux conditions), catalyst loading (e.g., ZnCl for regioselectivity), and reaction time are critical. For example, extended reflux (12–24 hrs) improves yield but risks side reactions like over-oxidation .
Q. How is the compound characterized structurally, and what spectroscopic techniques are most effective?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions (e.g., methoxy groups at C5/C7 and hydroxyl at C4). Coupling constants in H NMR distinguish between adjacent substituents .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm, O–H stretch at ~3200 cm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 344.12 for CHO) .
Q. What distinguishes this compound from structurally similar coumarin derivatives?
Key structural differentiators include:
| Compound | Substituents | Biological Activity |
|---|---|---|
| Target | 4-OH, 5,7-OMe, 3-(4-OMe-Ph) | Antimicrobial, Anticancer |
| Analog 1 | 6-OH, 7-OMe, 3-(4-OMe-Ph) | Antioxidant |
| Analog 2 | 7-OH, 3-(4-OMe-Ph) | Anticancer |
| The 4-hydroxy-5,7-dimethoxy pattern enhances electron-withdrawing effects, influencing redox properties and binding to biological targets . |
Advanced Research Questions
Q. How can X-ray crystallography and SHELX refinement resolve ambiguities in the compound’s crystal packing and hydrogen-bonding networks?
- Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperature (100 K) minimizes thermal motion artifacts.
- Refinement : SHELXL refines positional and anisotropic displacement parameters, resolving disorder in methoxy groups .
- Hydrogen Bonding : Use PLATON or Mercury software to analyze graph sets (e.g., R_2$$^2(8) motifs) and quantify intermolecular interactions (e.g., O–H···O bonds between hydroxyl and carbonyl groups) . Example: A study on similar coumarins revealed a 2.85 Å O4–H···O2 interaction stabilizing the lattice .
Q. How do researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?
- Experimental Design : Standardize assays (e.g., MIC for antimicrobial activity vs. IC for cytotoxicity) to ensure comparability .
- Structural Confounders : Verify substituent positions (e.g., 4-OH vs. 7-OH) via HPLC or LC-MS, as misassignment can alter bioactivity .
- Mechanistic Studies : Molecular docking (e.g., AutoDock Vina) identifies target binding differences. For example, 4-hydroxy derivatives show stronger interactions with E. coli DNA gyrase (∆G = −8.3 kcal/mol) than 7-hydroxy analogs .
Q. What computational strategies predict the compound’s pharmacokinetics and toxicity profile?
- ADMET Prediction : Tools like SwissADME calculate logP (~2.9) and topological polar surface area (85.2 Ų), indicating moderate bioavailability but poor blood-brain barrier penetration .
- Toxicity : ProTox-II models highlight potential hepatotoxicity (Probability = 0.72) due to methoxy group metabolism into reactive quinones .
- Docking Simulations : GROMACS or AMBER simulate binding to cytochrome P450 enzymes, revealing metabolic stability trends .
Q. How does the substitution pattern influence the compound’s photophysical properties (e.g., fluorescence)?
- UV-Vis Spectroscopy : The 4-hydroxy group red-shifts absorption (λ ~320 nm) due to extended conjugation.
- Fluorescence Quenching : Methoxy groups at C5/C7 reduce quantum yield (Φ = 0.12) compared to non-methoxylated analogs (Φ = 0.34) by promoting non-radiative decay .
Methodological Recommendations
- Synthesis : Prioritize regioselective protection/deprotection steps to avoid isomer formation .
- Crystallography : Use SHELXD for phase problem resolution and SHELXL for refinement, especially for twinned crystals .
- Bioactivity Validation : Combine in vitro assays (e.g., MTT for cytotoxicity) with in silico models to correlate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
